molecular formula C18H22N2OS B1194944 N-Desmethyllevomepromazine CAS No. 37819-98-0

N-Desmethyllevomepromazine

Cat. No. B1194944
CAS RN: 37819-98-0
M. Wt: 314.4 g/mol
InChI Key: CIDGBRQEYYPJEM-CYBMUJFWSA-N
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Description

“N-Desmethyllevomepromazine” is an organic compound that belongs to the class of phenothiazines . It has the molecular formula C18H22N2OS .


Synthesis Analysis

The biotransformation of Levomepromazine, the parent drug of N-Desmethyllevomepromazine, involves two main metabolic pathways: S-oxidation and N-demethylation . N-demethylation is more feasible due to its lower activation energy, making N-Desmethyllevomepromazine the most plausible metabolite of Levomepromazine .


Molecular Structure Analysis

The molecular structure of N-Desmethyllevomepromazine consists of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Chemical Reactions Analysis

N-demethylation, one of the metabolic pathways of Levomepromazine, is a two-step reaction. It includes the rate-determining N-methyl hydroxylation, which proceeds via the single electron transfer (SET) mechanism, and the subsequent C-N bond fission through a water-assisted enzymatic proton-transfer process .


Physical And Chemical Properties Analysis

N-Desmethyllevomepromazine has a molecular weight of 314.445 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

  • Metabolic Mechanisms : A theoretical study on the metabolic mechanisms of Levomepromazine by cytochrome P450 revealed that N-demethylation is a more feasible metabolic pathway than S-oxidation, making N-desmethyllevomepromazine a plausible metabolite of Levomepromazine. This study highlighted the importance of understanding the metabolic pathways of neuroleptic drugs like Levomepromazine (Wang et al., 2016).

  • Use in Palliative Care : Levomepromazine is used in palliative and end-of-life care for symptom control, including antipsychotic, anxiolytic, antiemetic, and sedative effects. However, the evidence supporting its use is limited to open series and case reports, suggesting a need for more robust trials (Dietz et al., 2013).

  • Metabolite Identification : A study on the metabolism of Levomepromazine in humans identified several metabolites, including N-desmethyllevomepromazine. This research provides insights into the drug's metabolic profile, which is crucial for understanding its pharmacokinetics and potential effects (Hals & Dahl, 2010).

  • Brain Distribution : Research on the distribution of Levomepromazine and its metabolite, desmethyl-levomepromazine, in different regions of the human brain, showed region-specific differences, with higher concentrations in the basal ganglia. This finding could have implications for understanding the effects of neuroleptic drugs on specific brain regions (Kornhuber et al., 2006).

  • Chromatographic Analysis : A study on the simultaneous determination of Levomepromazine and its major metabolites, including N-desmethyllevomepromazine, in human plasma by reversed-phase liquid chromatography, contributed to the pharmacokinetic analysis and understanding of these compounds (ter Horst et al., 2003).

Safety And Hazards

N-Desmethyllevomepromazine is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing dust and to seek medical attention if swallowed .

Future Directions

While specific future directions for N-Desmethyllevomepromazine were not found in the retrieved sources, the field of drug delivery systems is evolving rapidly. There is a growing interest in developing controlled drug delivery systems, nano-drug delivery, smart and stimuli-responsive delivery using intelligent biomaterials . These advancements could potentially be applied to N-Desmethyllevomepromazine in the future.

properties

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20/h4-10,13,19H,11-12H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDGBRQEYYPJEM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958853
Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyllevomepromazine

CAS RN

37819-98-0
Record name N-Desmethyllevomepromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037819980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLLEVOMEPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR95ATJ2UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Wójcikowski, A Basińska, WA Daniel - Biochemical Pharmacology, 2014 - Elsevier
… Levomepromazine 5-sulfoxide and N-desmethyllevomepromazine were synthesized in our laboratory as described below. Furafylline, DDC (diethyldithiocarbamic acid), ThioTEPA (N,N…
Number of citations: 29 www.sciencedirect.com
Y Wang, Q Chen, Z Xue, Y Zhang, Z Chen… - Journal of molecular …, 2016 - Springer
… N-demethylation is more feasible than S-oxidation due to its lower activation energy and N-desmethyllevomepromazine therefore is the most plausible metabolite of Levomepromazine. …
Number of citations: 4 link.springer.com
T Loennechen, SG Dahl - Journal of Chromatography A, 1990 - Elsevier
The phenothiazine drug levomepromazine (methotrimeprazine) has five metablolites which previously have been identified in plasma from psychiatric patients. These are formed by …
Number of citations: 14 www.sciencedirect.com
PGJ Ter Horst, NA Foudraine, G Cuypers… - … of Chromatography B, 2003 - Elsevier
… , especially N-desmethyllevomepromazine, could enhance or be responsible for the sedative properties of levomepromazine [4]. N-Desmethyllevomepromazine was found to have …
Number of citations: 34 www.sciencedirect.com
J Wójcikowski, A Basińska, J Boksa… - Pharmacological Reports, 2014 - Springer
… The concentrations of levomepromazine and its metabolites (levomepromazine 5-sulfoxide and N-desmethyllevomepromazine) were assayed using a LaChrom (Merck-Hitachi) HPLC …
Number of citations: 10 link.springer.com
T Loennechen, A Andersen, PA Hals… - Therapeutic drug …, 1990 - journals.lww.com
… The concentrations of levomepromazine sulfoxide and N-desmethyllevomepromazine were generally higher than the concentrations of levomepromazine. The hydroxylated and O-…
Number of citations: 17 journals.lww.com
SG Dahi, H Johnsen, CR Lee - Biomedical Mass Spectrometry, 1982 - Wiley Online Library
… (pH 12.5) with 5% NaOH, and extracted twice with 20 ml of heptane +isoamyl alcohol (98.5:1.5v/v), in order to remove most of the levomepromazine, N-desmethyllevomepromazine and …
Number of citations: 14 onlinelibrary.wiley.com
M Kłys, B Bujak-Gizycka… - Canadian Society of …, 2003 - Taylor & Francis
… - and N- desmethyllevomepromazine, 3- and 7- hydroxy levomepromazine (18). They assumed that the concentrations of levomepromazine sulfoxide and Ndesmethyllevomepromazine …
Number of citations: 5 www.tandfonline.com
K Hara, B Waters, N Ikematsu, T Tokuyasu, H Fujii… - Legal Medicine, 2016 - Elsevier
Simple and efficient extraction methods have been developed for the screening of a wide array of drugs in postmortem autopsy specimens. Acidic and basic compounds were targeted …
Number of citations: 16 www.sciencedirect.com

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